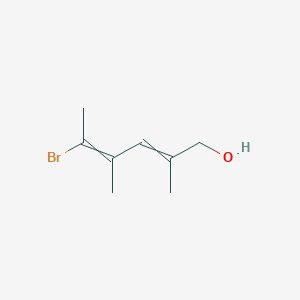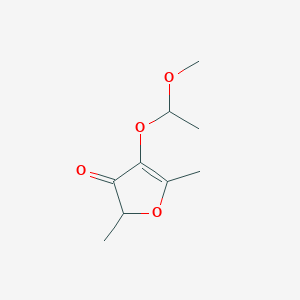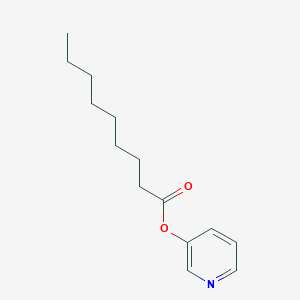
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to phenyl and methyl groups. This compound is notable for its stability and distinctive structural properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane can be synthesized through the reaction of tetraphenyltetrasilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase yield and reduce production costs. The process is carefully monitored to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve replacing one or more methyl or phenyl groups with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens, organometallic compounds, and catalysts under inert atmosphere.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane involves its interaction with various molecular targets. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in catalysis, material science, and pharmaceuticals.
Comparación Con Compuestos Similares
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Tetraphenyltetrasilane: A compound with four silicon atoms bonded to phenyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to methyl groups.
Uniqueness: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane stands out due to its unique combination of methyl and phenyl groups attached to four silicon atoms. This structure imparts exceptional stability and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
126210-36-4 |
|---|---|
Fórmula molecular |
C30H38Si4 |
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
[dimethyl-[methyl(diphenyl)silyl]silyl]-dimethyl-[methyl(diphenyl)silyl]silane |
InChI |
InChI=1S/C30H38Si4/c1-31(2,33(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)32(3,4)34(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clave InChI |
QCQNXHWTQZMIQW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)([Si](C)(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


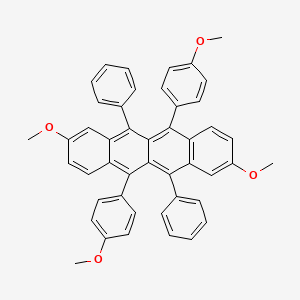
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)

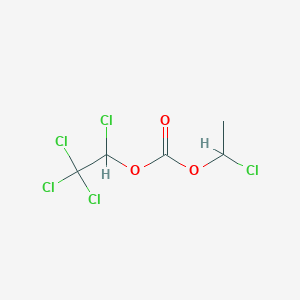

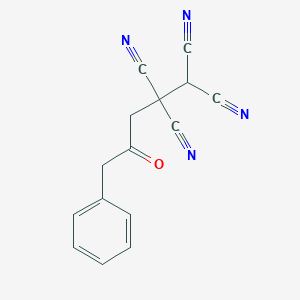
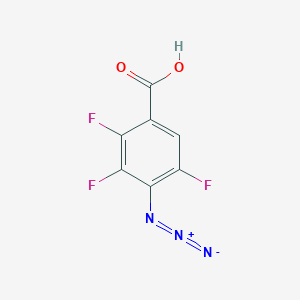
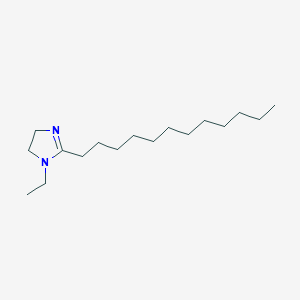
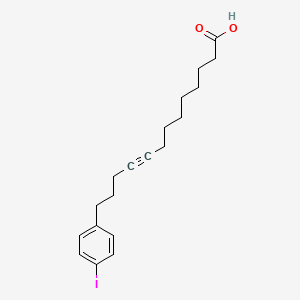
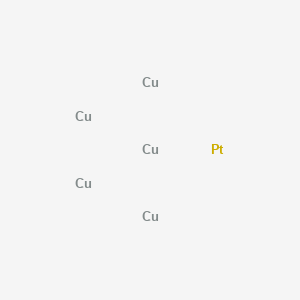
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
